4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
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Description
4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.18959167 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
A study by Hussain et al. (2016) synthesized a series of benzamides, including 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment.
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) and Sugimoto et al. (1992) in their respective studies here and here reported the synthesis of benzamide derivatives with anti-acetylcholinesterase activity. These compounds were evaluated for potential therapeutic applications in disorders like Alzheimer's.
Butyrylcholinesterase Inhibitors
Abbasi et al. (2020) here synthesized benzamide derivatives including this compound and evaluated them as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.
Antipsychotic Agents
Norman et al. (1996) here investigated substituted benzamides as potential atypical antipsychotic agents. Their study highlighted the role of benzamide derivatives in the development of new antipsychotic medications.
Antimicrobial Properties
Limban et al. (2011) here reported on the synthesis of benzamide derivatives and their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains.
Analgesic Activities
Manoury et al. (1979) here conducted a study on benzamide derivatives, including their synthesis and evaluation for analgesic and anti-inflammatory properties.
Dopamine D(3) Receptor Ligands
Leopoldo et al. (2002) here explored benzamide derivatives as dopamine D(3) receptor ligands, contributing to the development of drugs targeting the dopaminergic system.
Antidepressant Metabolism
Hvenegaard et al. (2012) here investigated the metabolism of a novel antidepressant, involving the study of benzamide derivatives in the context of drug metabolism and disposition.
Anticancer Evaluation
Ravinaik et al. (2021) here designed and synthesized benzamide derivatives for evaluation against cancer cell lines, indicating the potential use of these compounds in cancer therapy.
Influenza Virus Activity
Hebishy et al. (2020) here synthesized novel benzamide-based compounds and tested their anti-influenza virus activities, contributing to antiviral drug research.
Properties
IUPAC Name |
4-ethyl-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)23(28)25-20-9-11-21(12-10-20)26-13-15-27(16-14-26)24(29)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFUBBNSNFURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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